molecular formula C7H5N3O2 B11918348 1-Nitroimidazo[1,5-a]pyridine

1-Nitroimidazo[1,5-a]pyridine

Cat. No.: B11918348
M. Wt: 163.13 g/mol
InChI Key: IQUKIVSOEVTNPO-UHFFFAOYSA-N
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Description

1-Nitroimidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a nitro group at the first position.

Preparation Methods

The synthesis of 1-Nitroimidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with glyoxal in the presence of a nitro source. Another approach is the oxidative cyclization of 2-nitropyridine derivatives . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Nitroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amino derivatives and substituted imidazo[1,5-a]pyridines .

Scientific Research Applications

1-Nitroimidazo[1,5-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Nitroimidazo[1,5-a]pyridine exerts its effects is primarily through its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include enzymes and receptors that are critical for cellular function .

Biological Activity

1-Nitroimidazo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the imidazo[1,5-a]pyridine family, characterized by a fused imidazole and pyridine ring structure. The introduction of a nitro group enhances its pharmacological potential. Synthesis methods typically involve multi-component reactions and functionalization techniques that allow for the efficient formation of this heterocyclic compound from readily available precursors.

Biological Activities

The biological activities of this compound span several therapeutic areas:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of imidazo[1,5-a]pyridine exhibit potent antimicrobial properties against various bacterial strains. For instance, compounds have shown Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research indicates that this compound derivatives possess significant anticancer activity. In vitro studies have revealed IC50 values in the low micromolar range for several cancer cell lines, including leukemia and solid tumors. For example, a derivative demonstrated an IC50 of 3 µM against human leukemia cells .
  • Anti-inflammatory Effects : Compounds within this class have also been evaluated for their anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokine production, highlighting their potential as anti-inflammatory agents.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the nitro group significantly enhanced antibacterial potency, with MIC values dropping to as low as 1 µg/mL for some derivatives.

CompoundMIC (µg/mL)Target Bacteria
A4Staphylococcus aureus
B2Escherichia coli
C1Staphylococcus aureus

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer activity, several derivatives were tested against a panel of cancer cell lines. One compound exhibited remarkable selectivity towards leukemia cells with an IC50 value of 3 µM.

CompoundCell LineIC50 (µM)
DK5623
EHL6010
FA54915

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group plays a crucial role in generating reactive oxygen species (ROS), leading to apoptosis in cancer cells and disrupting bacterial cell wall synthesis.

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

1-nitroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H5N3O2/c11-10(12)7-6-3-1-2-4-9(6)5-8-7/h1-5H

InChI Key

IQUKIVSOEVTNPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=CN2C=C1)[N+](=O)[O-]

Origin of Product

United States

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